Zeanoside B Zeanoside B Zeanoside b belongs to the class of organic compounds known as phenolic glycosides. These are organic compounds containing a phenolic structure attached to a glycosyl moiety. Some examples of phenolic structures include lignans, and flavonoids. Among the sugar units found in natural glycosides are D-glucose, L-Fructose, and L rhamnose. Zeanoside b exists as a solid, soluble (in water), and a moderately acidic compound (based on its pKa). Within the cell, zeanoside b is primarily located in the cytoplasm.
Brand Name: Vulcanchem
CAS No.: 113202-67-8
VCID: VC20813029
InChI: InChI=1S/C16H17NO9/c18-5-9-12(20)13(21)14(22)16(26-9)25-8-3-1-2-6-7(15(23)24)4-10(19)17-11(6)8/h1-4,9,12-14,16,18,20-22H,5H2,(H,17,19)(H,23,24)
SMILES: C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C=C2C(=O)O
Molecular Formula: C16H17NO9
Molecular Weight: 367.31 g/mol

Zeanoside B

CAS No.: 113202-67-8

Cat. No.: VC20813029

Molecular Formula: C16H17NO9

Molecular Weight: 367.31 g/mol

* For research use only. Not for human or veterinary use.

Zeanoside B - 113202-67-8

Specification

Description Zeanoside b belongs to the class of organic compounds known as phenolic glycosides. These are organic compounds containing a phenolic structure attached to a glycosyl moiety. Some examples of phenolic structures include lignans, and flavonoids. Among the sugar units found in natural glycosides are D-glucose, L-Fructose, and L rhamnose. Zeanoside b exists as a solid, soluble (in water), and a moderately acidic compound (based on its pKa). Within the cell, zeanoside b is primarily located in the cytoplasm.
CAS No. 113202-67-8
Molecular Formula C16H17NO9
Molecular Weight 367.31 g/mol
IUPAC Name 2-oxo-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1H-quinoline-4-carboxylic acid
Standard InChI InChI=1S/C16H17NO9/c18-5-9-12(20)13(21)14(22)16(26-9)25-8-3-1-2-6-7(15(23)24)4-10(19)17-11(6)8/h1-4,9,12-14,16,18,20-22H,5H2,(H,17,19)(H,23,24)
Standard InChI Key GRKTWUMXBYWXNZ-JCILWVLBSA-N
Isomeric SMILES C1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)NC(=O)C=C2C(=O)O
SMILES C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C=C2C(=O)O
Canonical SMILES C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C=C2C(=O)O
Melting Point 297-302°C

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